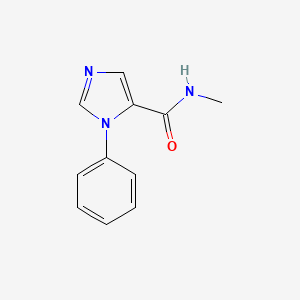
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole, also known as FIM-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. FIM-1 is a small molecule inhibitor that has been found to be effective in blocking the activity of a specific type of enzyme called ubiquitin-specific protease 7 (USP7). This enzyme is involved in various cellular processes, including DNA damage repair, cell cycle regulation, and immune response. Inhibition of USP7 by FIM-1 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
作用機序
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole exerts its biological effects by binding to the catalytic domain of USP7, thereby inhibiting its activity. USP7 plays a critical role in the regulation of various cellular processes by deubiquitinating target proteins. Inhibition of USP7 by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole leads to the accumulation of ubiquitinated proteins, which can trigger cell death pathways in cancer cells. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been found to sensitize cells to chemotherapy and radiation therapy by inducing cell death pathways. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity by inhibiting the replication of several viruses. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is its specificity for USP7, which makes it a valuable tool for studying the biological functions of this enzyme. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is complex and requires specialized equipment and expertise. In addition, the biological effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole may vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.
将来の方向性
There are several potential future directions for research on 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. One area of interest is the development of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole treatment. In addition, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and immunomodulatory effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. Overall, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has significant potential as a therapeutic agent for the treatment of cancer, viral infections, and autoimmune disorders, and further research is warranted to fully explore its therapeutic potential.
合成法
The synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the preparation of 2-(4-Fluorophenyl)-4-(chloromethyl)-1,3-oxazole, which is then reacted with imidazole-1-ylmethanol to yield 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. The overall synthesis process is complex and requires a high degree of precision to achieve a high yield of pure product.
科学的研究の応用
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. USP7 is overexpressed in many types of cancer, and its inhibition by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity against several viruses, including herpes simplex virus, human papillomavirus, and human immunodeficiency virus. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
特性
IUPAC Name |
2-(4-fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-11-3-1-10(2-4-11)13-16-12(8-18-13)7-17-6-5-15-9-17/h1-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGGWGZSQBPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

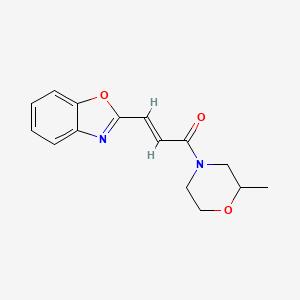

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
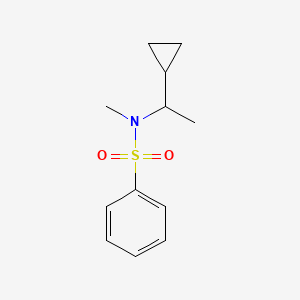
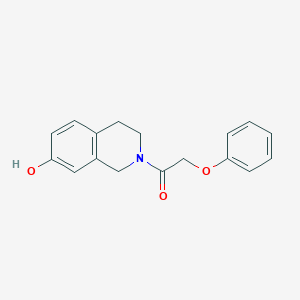
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
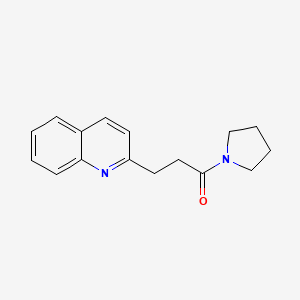
![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)
